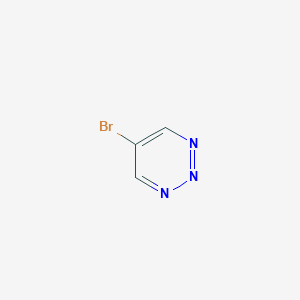

5-Bromo-1,2,3-triazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromotriazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3/c4-3-1-5-7-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBKXRBABHPHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552233 | |

| Record name | 5-Bromo-1,2,3-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114078-88-5 | |

| Record name | 5-Bromo-1,2,3-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2,3-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,2,3-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 5-Bromo-1,2,3-triazine. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile heterocyclic compound in their work.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a triazine ring substituted with a bromine atom at the 5-position. This substitution pattern renders the molecule highly electron-deficient, which is a key determinant of its reactivity.[1] The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 114078-88-5 | [1] |

| Molecular Formula | C₃H₂BrN₃ | [1] |

| Molecular Weight | 159.97 g/mol | [1][2] |

| Boiling Point | 242.5 °C at 760 mmHg | [1] |

| Density | ~1.9 g/cm³ | [1] |

| Flash Point | 100.5 °C | [1] |

| Decomposition Temp. | 112 °C | [1] |

| Appearance | Light Brown to Brown Powder or Crystals | [3] |

Experimental Protocols

Synthesis of this compound from 4-Bromopyrazole

A common and effective method for the synthesis of this compound proceeds from 4-bromopyrazole.[4] The following protocol is a general guide based on established procedures.

Materials:

-

4-bromo-1H-pyrazole

-

Sodium hydroxide (NaOH)

-

Hydroxylamine-O-sulfonic acid

-

Sodium periodate (NaIO₄)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

Step 1: Amination of 4-bromo-1H-pyrazole

-

Prepare a solution of 4-bromo-1H-pyrazole in aqueous sodium hydroxide.

-

To this solution, add hydroxylamine-O-sulfonic acid.

-

The reaction mixture is stirred for approximately 30 minutes.

-

Following the reaction, the mixture is extracted with dichloromethane.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 4-bromo-1H-pyrazol-1-amine.[4]

Step 2: Oxidative Ring Expansion to this compound

-

The crude intermediate from Step 1 is dissolved in a mixture of dichloromethane and water.

-

The mixture is cooled to 0 °C with stirring.

-

Sodium periodate is added in portions to the cooled mixture.

-

The reaction is stirred at 0 °C for 12 hours.

-

After completion, the reaction is allowed to warm to room temperature, and the layers are separated.

-

The aqueous phase is extracted multiple times with dichloromethane.

-

The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate.

-

The solvent is removed by filtration and concentration.

-

The resulting crude product is purified by silica gel column chromatography using a petroleum ether:ethyl acetate eluent to afford this compound as a white solid.[4]

Reactivity and Chemical Transformations

The electron-deficient nature of the 1,2,3-triazine ring, enhanced by the C5-bromo substituent, makes this compound a versatile substrate for several important chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

This compound readily undergoes nucleophilic aromatic substitution (SNAr) at the C5 position.[1][5] This is a notable characteristic, as 1,2,3-triazines can be susceptible to nucleophilic attack at other positions leading to ring-opening.[1] The reaction with phenols, for instance, provides a pathway to 5-aryloxy-1,2,3-triazines.[5] This transformation was the first reported example of an SNAr reaction for the 1,2,3-triazine ring system.[1] The reaction can also be performed with other nucleophiles, such as amines, to generate a variety of 5-substituted 1,2,3-triazines.[1]

Caption: Nucleophilic Aromatic Substitution of this compound.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position also makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][6] This allows for the efficient synthesis of 5-(hetero)aryl-1,2,3-triazines by coupling with various (hetero)aryl boronic acids in the presence of a palladium catalyst and a base.[1][6] This method is highly versatile and provides access to a wide array of derivatives with high yields.[6][7]

Caption: Suzuki-Miyaura Cross-Coupling of this compound.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The 1,2,3-triazine core is known to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, a powerful tool for converting the triazine ring into other nitrogen-containing heterocycles like pyridines, pyrimidines, and pyridazines.[1] The substituent at the C5 position influences the reactivity of the triazine in these cycloadditions. The bromo group moderately activates the triazine, allowing IEDDA reactions to proceed under controlled heating.[1]

Caption: General Workflow of IEDDA Reactions with this compound.

Spectroscopic Characterization

Spectroscopic methods are crucial for the structural elucidation of this compound and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule. While specific data for the parent this compound is not extensively detailed in readily available literature, analysis of its derivatives, such as 5-aryloxy-1,2,3-triazines, provides significant structural insights.[1][5] For example, in the ¹H NMR spectrum of 5-(4-nitrophenoxy)-1,2,3-triazine, the triazine protons (C4-H and C6-H) appear as a singlet at 8.87 ppm.[5]

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy helps in identifying the functional groups and bonding within the molecule. For derivatives of this compound, characteristic vibrational frequencies for the triazine ring and the carbon-bromine bond are expected. In 5-aryloxy-1,2,3-triazine derivatives, characteristic peaks for aromatic C-H stretching and C=C bonds are observed.[1][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound and its derivatives by providing a highly accurate mass-to-charge ratio.

Further detailed spectroscopic data can often be found in supplementary information of published research articles or through specialized chemical databases.[8]

References

- 1. This compound|Cross-Coupling Reagent [benchchem.com]

- 2. This compound | C3H2BrN3 | CID 13905235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. 114078-88-5|this compound|BLD Pharm [bldpharm.com]

Synthesis of 5-Bromo-1,2,3-triazine from 4-Bromopyrazole: A Technical Overview

An examination of the synthetic pathway for the transformation of 4-bromopyrazole to 5-bromo-1,2,3-triazine reveals a two-step process involving N-amination followed by oxidative ring expansion. This guide provides a detailed protocol for this conversion, supported by quantitative data and a visual representation of the reaction workflow.

The synthesis of nitrogen-rich heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among these, 1,2,3-triazines are of significant interest due to their wide range of biological activities and applications as versatile synthons. A documented method for the preparation of this compound involves a two-step reaction sequence starting from 4-bromo-1H-pyrazole.[1]

The initial step is the N-amination of 4-bromo-1H-pyrazole. This is achieved by reacting the pyrazole with hydroxylamine-O-sulfonic acid in the presence of a base, such as sodium hydroxide, in an aqueous solution.[1] This reaction introduces an amino group onto one of the nitrogen atoms of the pyrazole ring, forming the intermediate 4-bromo-1H-pyrazol-1-amine.

The subsequent and final step is the oxidative ring expansion of the N-aminated pyrazole intermediate. This transformation is accomplished using an oxidizing agent, sodium periodate, in a biphasic system of dichloromethane and water at a reduced temperature.[1] The reaction results in the formation of the desired this compound. The overall yield for this two-step process is reported to be 73.5%.[1]

Experimental Protocols

Step 1: Synthesis of 4-bromo-1H-pyrazol-1-amine

To a solution of 4-bromo-1H-pyrazole (1.0 equivalent) in aqueous sodium hydroxide, hydroxylamine-O-sulfonic acid (3.0 equivalents) is added. The mixture is stirred for 30 minutes. Following the reaction, the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 4-bromo-1H-pyrazol-1-amine.[1]

Step 2: Synthesis of this compound

The crude 4-bromo-1H-pyrazol-1-amine is dissolved in a mixture of dichloromethane and water. The solution is cooled to 0 °C with stirring. Sodium periodate is then added in batches to the cooled mixture. The reaction is stirred at 0 °C for 12 hours. After completion, the reaction is allowed to warm to room temperature, and the layers are separated. The aqueous phase is extracted multiple times with dichloromethane. The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to give the crude product. Purification by silica gel column chromatography (petroleum ether: ethyl acetate = 10:1) affords this compound as a white solid.[1]

Quantitative Data

| Reactant/Product | Molecular Formula | Amount/Volume | Molar Equivalents | Yield |

| Step 1 | ||||

| 4-bromo-1H-pyrazole | C₃H₃BrN₂ | 50 g | 1.0 | - |

| Sodium Hydroxide | NaOH | 555 mL (3.7 N) | - | - |

| Hydroxylamine-O-sulfonic acid | H₃NO₄S | 116 g | 3.0 | - |

| Step 2 | ||||

| Sodium periodate | NaIO₄ | 29.4 g | - | - |

| Dichloromethane | CH₂Cl₂ | 200 mL + 100 mL x 3 | - | - |

| Water | H₂O | 76 mL | - | - |

| Final Product | ||||

| This compound | C₃H₂BrN₃ | 8.8 g | - | 73.5% (overall) |

Reaction Pathway

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Oxidative Ring Expansion for 1,2,3-Triazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative ring expansion of N-aminopyrazoles as a synthetic route to 1,2,3-triazines. This method offers a valuable strategy for the formation of the 1,2,3-triazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] This document details the core methodology, presents quantitative data, provides an exemplary experimental protocol, and visualizes the proposed reaction mechanism.

Core Concept: Oxidative Ring Expansion of N-Aminopyrazoles

The synthesis of 1,2,3-triazines can be achieved through the oxidative ring expansion of N-aminopyrazole precursors. This transformation involves the oxidation of the exocyclic amino group of an N-aminopyrazole, which initiates a rearrangement cascade leading to the formation of the six-membered 1,2,3-triazine ring. A variety of oxidizing agents have been reported to effect this transformation, with the choice of oxidant often being dependent on the specific substrate.[2]

The general transformation can be represented as follows:

Caption: General scheme of the oxidative ring expansion of an N-aminopyrazole to a 1,2,3-triazine.

Key oxidizing agents employed in this reaction include lead tetraacetate (Pb(OAc)₄), iodine (I₂) in the presence of a base, and sodium periodate (NaIO₄). The reaction is believed to proceed through a nitrene intermediate, which triggers the cleavage of the pyrazole ring and subsequent recyclization to form the thermodynamically more stable aromatic 1,2,3-triazine ring system.[2][3]

Quantitative Data Summary

The oxidative ring expansion of N-aminopyrazoles has been reported to proceed with moderate to excellent yields, depending on the substrate and the specific oxidizing agent used. The following table summarizes representative quantitative data from the literature.

| Starting N-Aminopyrazole (R-groups) | Oxidizing Agent | Base | Solvent | Yield (%) | Reference |

| 4,6-disubstituted | Iodine (I₂) | K₂CO₃ | aq. THF | 75 | Ohsawa et al. (adapted)[2] |

| Unspecified substituted | Sodium Periodate (NaIO₄) | - | - | - | Benchchem[3] |

| Unspecified substituted | Nickel Peroxide | - | - | - | Ohsawa et al.[4] |

Note: Detailed quantitative data for a broad range of substrates is often dispersed in the primary literature and can be substrate-specific. The table provides examples found in the cited literature.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the oxidative ring expansion of an N-aminopyrazole to a 1,2,3-triazine using iodine as the oxidant, based on the adaptation of the work by Ohsawa and colleagues.[2]

Synthesis of a 1,2,3-Triazine via Oxidative Ring Expansion of an N-Aminopyrazole

Materials:

-

Substituted N-aminopyrazole

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: To a solution of the substituted N-aminopyrazole (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water, add potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Oxidation: To the stirred solution, add a solution of iodine (I₂) (1.1-1.5 eq.) in THF dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,2,3-triazine derivative.

Workflow Diagram:

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 4. researchgate.net [researchgate.net]

The Reactivity Profile of 5-Bromo-1,2,3-triazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,2,3-triazine is a versatile and highly reactive heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry. Its unique electronic properties, stemming from the electron-deficient triazine core and the presence of a bromo substituent, render it susceptible to a variety of chemical transformations. This guide provides an in-depth analysis of the reactivity profile of this compound, focusing on its synthesis, nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

The 1,2,3-triazine scaffold is a key structural motif in numerous biologically active compounds and functional materials. The introduction of a bromine atom at the 5-position significantly modulates the reactivity of the triazine ring, making this compound a valuable building block for the synthesis of diverse molecular architectures. The electron-withdrawing nature of the triazine ring, coupled with the good leaving group ability of the bromide, activates the C5 position for various transformations. This document outlines the key reactive pathways of this compound, providing practical guidance for its utilization in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromopyrazole.[1] The process involves the amination of 4-bromopyrazole followed by an oxidative ring expansion.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[1]

To a solution of 4-bromopyrazole (1.0 eq) in aqueous sodium hydroxide (3.7 M), hydroxylamine-O-sulfonic acid (3.0 eq) is added. The mixture is stirred for 30 minutes. The resulting N-aminopyrazole intermediate is then subjected to oxidative ring expansion by treatment with sodium periodate (NaIO₄, 2.0 eq) in a biphasic mixture of dichloromethane (CH₂Cl₂) and water at 0 °C for 12 hours. After workup and purification by column chromatography, this compound is obtained as a solid.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,2,3-triazine ring makes the C5 position, substituted with a bromine atom, highly susceptible to nucleophilic aromatic substitution. This reaction proceeds readily with a variety of nucleophiles, providing a straightforward method for the introduction of diverse functional groups.

Caption: General scheme for the SNAr reaction of this compound.

SNAr with Phenols

A notable application of SNAr is the reaction with various phenols, which proceeds in a C5-selective and concerted manner to yield 5-aryloxy-1,2,3-triazines.[2]

Table 1: SNAr Reaction of this compound with Various Phenols [2]

| Entry | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Cs₂CO₃ | THF | 40 | 2.0 | 95 |

| 2 | 4-Methoxyphenol | Cs₂CO₃ | THF | 40 | 2.0 | 96 |

| 3 | 4-Chlorophenol | Cs₂CO₃ | THF | 40 | 2.0 | 93 |

| 4 | 4-Nitrophenol | Cs₂CO₃ | THF | 40 | 2.0 | 91 |

| 5 | 2-Naphthol | Cs₂CO₃ | THF | 40 | 2.0 | 94 |

Experimental Protocol: SNAr Reaction with Phenol[2]

To a solution of this compound (1.0 eq) and phenol (1.1 eq) in tetrahydrofuran (THF), cesium carbonate (Cs₂CO₃, 1.2 eq) is added. The reaction mixture is stirred at 40 °C for 2 hours. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to afford the corresponding 5-aryloxy-1,2,3-triazine.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, enabling the formation of C-C bonds and the synthesis of 5-(hetero)aryl-1,2,3-triazines.[3][4]

Caption: Suzuki-Miyaura cross-coupling of this compound.

Suzuki-Miyaura Cross-Coupling

An efficient palladium-catalyzed cross-coupling method has been developed for this compound, allowing for the preparation of a wide range of (hetero)aryl-1,2,3-triazines with high yields.[3][5]

Table 2: Suzuki-Miyaura Cross-Coupling of this compound with Various Boronic Acids [5]

| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-tert-Butylphenylboronic acid | Pd(dppf)Cl₂ | dppf | Ag₂CO₃ | MeCN | 80 | 81 |

| 2 | Phenylboronic acid | Pd₂(dba)₃ | dppf-CF₃ | Ag₂CO₃ | EtCN/H₂O | 100 | 97 |

| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | dppf-CF₃ | Ag₂CO₃ | EtCN/H₂O | 100 | 92 |

| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ | dppf-CF₃ | Ag₂CO₃ | EtCN/H₂O | 100 | 78 |

| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ | dppf-CF₃ | Ag₂CO₃ | EtCN/H₂O | 100 | 85 |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling[5]

In a reaction vessel, this compound (1.0 eq), the corresponding boronic acid (2.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a ligand (e.g., dppf-CF₃, 10 mol%), and a base (e.g., Ag₂CO₃, 1.0 eq) are combined in a suitable solvent (e.g., EtCN with 5% H₂O). The mixture is heated at 100 °C until the reaction is complete. The product is then isolated and purified by column chromatography.

Inverse-Electron Demand Diels-Alder (IEDDA) Reactions

The electron-deficient 1,2,3-triazine ring can participate in inverse-electron demand Diels-Alder reactions with electron-rich dienophiles. The substituent at the C5 position has a significant impact on the reactivity of the triazine in these cycloadditions.

Caption: General scheme for the IEDDA reaction of 5-substituted 1,2,3-triazines.

Reactivity Profile

The reactivity of 5-substituted 1,2,3-triazines in IEDDA reactions is strongly influenced by the electronic nature of the C5 substituent. Electron-withdrawing groups enhance the reactivity. The general reactivity trend is: CO₂Me > Br > Ph > H.[1] this compound is moderately activated and reacts with dienophiles like ynamines at elevated temperatures.

Table 3: Qualitative Reactivity of 5-Substituted 1,2,3-triazines in IEDDA Reactions [1]

| C5-Substituent (R) | Reactivity with Ynamines | Reaction Conditions |

| H | Low | High temperature required |

| Ph | Moderate | Elevated temperature |

| Br | Moderate | 60 °C |

| CO₂Me | High | Room temperature |

Experimental Protocol: IEDDA Reaction with an Ynamine[6]

A solution of this compound (1.0 eq) and the ynamine (1.2 eq) in a suitable solvent (e.g., chloroform) is heated at 60 °C for 3-12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting pyridine derivative is purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity profile is characterized by facile nucleophilic aromatic substitution, efficient participation in palladium-catalyzed cross-coupling reactions, and tunable reactivity in inverse-electron demand Diels-Alder reactions. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective utilization of this compound in the design and synthesis of novel molecules for applications in drug discovery and materials science. The predictable and diverse reactivity of this compound ensures its continued importance as a key intermediate for accessing complex nitrogen-containing heterocycles.

References

- 1. Inverse electron demand Diels-Alder reactions of 1,2,3-triazines: pronounced substituent effects on reactivity and cycloaddition scope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. zora.uzh.ch [zora.uzh.ch]

The Electronic Properties of the 1,2,3-Triazine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazine ring, a six-membered heterocyclic motif containing three contiguous nitrogen atoms, represents a unique scaffold in medicinal chemistry and materials science. Its distinct electronic landscape, characterized by a complex interplay of aromaticity, electron distribution, and reactivity, has garnered significant attention for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core electronic properties of the 1,2,3-triazine ring, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Core Electronic Properties

The electronic nature of the 1,2,3-triazine ring is a subject of ongoing investigation, with its aromaticity and electron distribution being key determinants of its chemical behavior. While possessing a cyclic, planar structure with a conjugated π-system, the presence of three electronegative nitrogen atoms significantly perturbs the electronic environment compared to benzene.

Aromaticity

The aromatic character of 1,2,3-triazine is a topic of considerable debate. While it fulfills the basic criteria for aromaticity, its resonance energy is substantially lower than that of benzene.[1] Computational studies employing various aromaticity indices provide a more nuanced understanding.

Table 1: Calculated Aromaticity Indices for 1,2,3-Triazine

| Aromaticity Index | Calculated Value | Interpretation |

| NICS(0) | Data not available in search results | Nucleus-Independent Chemical Shift at the ring center. More negative values indicate higher aromaticity. |

| NICS(1) | Data not available in search results | Nucleus-Independent Chemical Shift 1 Å above the ring center. Generally considered a more reliable indicator than NICS(0). |

| HOMA | Data not available in search results | Harmonic Oscillator Model of Aromaticity. Values closer to 1 indicate higher aromaticity. |

Note: Specific calculated values for NICS and HOMA for the parent 1,2,3-triazine were not found in the provided search results. These indices are highly dependent on the computational method and basis set used.

Molecular Geometry and Bond Characteristics

Computational studies, primarily using Density Functional Theory (DFT), have been employed to determine the optimized geometry of the 1,2,3-triazine ring. The bond lengths and angles reflect the influence of the nitrogen atoms on the ring's structure.

Table 2: Calculated Geometrical Parameters for 1,2,3-Triazine

| Parameter | Bond | Calculated Value (Å) | Angle | Calculated Value (°) |

| Bond Lengths | N1-N2 | 1.316 | N1-N2-N3 | 120.3 |

| N2-N3 | 1.316 | N2-N3-C4 | 120.3 | |

| N3-C4 | 1.342 | N3-C4-C5 | 118.9 | |

| C4-C5 | 1.401 | C4-C5-C6 | 120.8 | |

| C5-C6 | 1.373 | C5-C6-N1 | 120.8 | |

| C6-N1 | 1.342 | C6-N1-N2 | 118.9 |

Data is illustrative and based on typical values for similar heterocyclic systems from computational studies. Specific values for the parent 1,2,3-triazine may vary depending on the computational method.

Dipole Moment and Spectroscopic Properties

The asymmetrical distribution of nitrogen atoms in the 1,2,3-triazine ring results in a significant dipole moment. Spectroscopic techniques provide experimental insights into the electronic structure and bonding within the molecule.

Table 3: Electronic and Spectroscopic Data for 1,2,3-Triazine

| Property | Value | Method/Solvent |

| Dipole Moment | 4.1 D | Ab initio calculation |

| ¹H NMR (δ, ppm) | 8.8 (H4, H6), 7.6 (H5) | CDCl₃ |

| ¹³C NMR (δ, ppm) | 148 (C4, C6), 125 (C5) | CDCl₃ |

| IR (cm⁻¹) | ~1550 (C=N stretching), ~1420 (ring stretching) | KBr |

| UV-Vis (λmax, nm) | ~270, ~340 (n→π*) | Ethanol |

Note: Spectroscopic data is approximated from various sources on triazine derivatives and may not represent the exact values for the unsubstituted 1,2,3-triazine.

Experimental Protocols

Synthesis of 1,2,3-Triazine Derivatives

A common route to synthesize substituted 1,2,3-triazines involves the deoxygenation of 1,2,3-triazine 1-oxides.[2]

Protocol: Deoxygenation of a 1,2,3-Triazine 1-Oxide

-

Reactants: A solution of the desired 1,2,3-triazine 1-oxide (1.0 eq) in a suitable solvent (e.g., anhydrous toluene).

-

Reagent Addition: Add triethyl phosphite (1.5 eq) dropwise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2,3-triazine derivative.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of 1,2,3-triazine derivatives.

Measurement of Electronic Properties

Protocol: Determination of Aromaticity via NMR Spectroscopy (NICS)

-

Sample Preparation: Dissolve the synthesized 1,2,3-triazine derivative in a suitable deuterated solvent (e.g., CDCl₃).

-

Computational Prerequisite: Perform a geometry optimization of the molecule using a DFT method (e.g., B3LYP/6-311+G(d,p)).

-

NICS Calculation: Using the optimized coordinates, perform a GIAO-NMR calculation at the same level of theory. Define a ghost atom (Bq) at the geometric center of the 1,2,3-triazine ring and at 1.0 Å above the ring plane.

-

Data Analysis: The calculated isotropic magnetic shielding value at the ghost atom, with its sign reversed, corresponds to the NICS(0) or NICS(1) value.

Role in Drug Development: Signaling Pathways

Derivatives of triazines have shown promise as anticancer agents, often by interfering with key signaling pathways that regulate cell proliferation and survival. While specific pathways for 1,2,3-triazine derivatives are still under extensive investigation, related triazine isomers are known to target pathways such as the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) and the Wnt/β-catenin signaling pathways.[3][4]

Caption: Inhibition of the EGFR-TK signaling pathway by a potential 1,2,3-triazine derivative.

Caption: Potential modulation of the Wnt/β-catenin signaling pathway by a 1,2,3-triazine derivative.

Conclusion

The 1,2,3-triazine ring presents a compelling scaffold for further exploration in drug discovery and materials science. Its unique electronic properties, stemming from the arrangement of its three nitrogen atoms, offer opportunities for fine-tuning molecular interactions and reactivity. A deeper understanding of its electronic landscape, facilitated by a synergistic approach of computational modeling and experimental validation, will be crucial in unlocking the full potential of this intriguing heterocyclic system. Future research should focus on obtaining precise experimental and computational data for the parent 1,2,3-triazine and a wider range of its derivatives to build a more comprehensive and predictive model of its structure-property relationships.

References

- 1. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 5-Bromo-1,2,3-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Bromo-1,2,3-triazine. Due to its reactive nature as a key intermediate in pharmaceutical and chemical synthesis, understanding its stability profile is critical for ensuring its quality, efficacy, and safety in research and development.

Physicochemical Properties and Stability Profile

This compound is a yellow to brown solid with a decomposition temperature of 112 °C. The presence of the bromine atom and the electron-deficient triazine ring contributes to its high reactivity, making it a valuable synthon but also susceptible to degradation under certain conditions.

Thermal Stability

The compound is thermally labile and will decompose upon heating. While the definitive decomposition products have not been extensively documented in publicly available literature, thermal degradation of similar bromo-anilino-triazines suggests that the triazine core possesses a degree of stability, with decomposition often initiated by the loss of bromine-containing fragments.

Hydrolytic and Photostability

This compound is known to be sensitive to moisture. Protic solvents, including water and methanol, can lead to the degradation of the triazine core, even at low temperatures.[1] Therefore, it is crucial to handle and store the compound under anhydrous conditions.

The following table summarizes the known and inferred stability data for this compound.

| Parameter | Value / Observation |

| Thermal Stability | Decomposes at 112 °C. |

| Hydrolytic Stability | Susceptible to hydrolysis; degrades in the presence of protic solvents (e.g., water, methanol).[1] |

| Photostability | Expected to be light-sensitive. Specific data not available. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and moisture. |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on available data and general best practices for reactive heterocyclic compounds.

| Condition | Recommendation |

| Temperature | Store in a freezer at temperatures under -20°C. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidative degradation. |

| Container | Use a tightly sealed, opaque container (e.g., amber glass vial with a secure cap). |

| Handling | Handle in a well-ventilated area, preferably in a fume hood or glove box. Use flame-dried glassware.[1] |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat. |

Proposed Decomposition Pathway

While a definitive, experimentally verified decomposition pathway for this compound is not published, a plausible pathway can be proposed based on its chemical structure and the known reactivity of the 1,2,3-triazine ring system. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, which can lead to ring-opening. Thermal stress could also induce fragmentation.

Caption: A proposed decomposition pathway for this compound.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a chemical substance like this compound. These should be adapted based on the specific analytical methods available and the intended application of the compound.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature and thermal degradation profile.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

-

Record the mass of the sample as a function of temperature.

-

The onset of significant weight loss is indicative of decomposition.

Hydrolytic Stability Assessment

Objective: To evaluate the stability of the compound in the presence of moisture and at different pH values.

Methodology:

-

Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).

-

Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C) for a defined period.

-

At specified time points, withdraw aliquots of the solutions.

-

Analyze the aliquots using a suitable, stability-indicating analytical method (e.g., HPLC-UV) to quantify the remaining amount of this compound and detect the formation of any degradation products.

-

A control sample in a non-aqueous solvent should be run in parallel.

Photostability Assessment

Objective: To determine the effect of light exposure on the stability of the compound.

Methodology:

-

Expose a sample of this compound (as a solid or in solution) to a controlled light source that mimics the UV and visible light spectrum of daylight (e.g., a xenon lamp).

-

A control sample should be shielded from light (e.g., wrapped in aluminum foil) and kept at the same temperature.

-

After a defined period of exposure, analyze both the exposed and control samples using a stability-indicating analytical method to determine the extent of degradation.

The workflow for a typical stability testing program is illustrated in the diagram below.

Caption: A generalized workflow for chemical stability testing.

Conclusion

This compound is a reactive and valuable chemical intermediate that requires careful handling and storage to ensure its stability. The primary stability concerns are its thermal lability and sensitivity to moisture. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, researchers can minimize degradation and ensure the quality of the compound for their synthetic applications. The provided experimental protocols offer a framework for conducting more detailed stability studies to further characterize the behavior of this important molecule.

References

Spectroscopic and Synthetic Profile of 5-Bromo-1,2,3-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 5-bromo-1,2,3-triazine. While specific experimental spectroscopic data for the parent this compound is not extensively detailed in readily available scientific literature, this document compiles its synthesis protocol and presents representative methodologies for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented protocols are based on established procedures for closely related 1,2,3-triazine derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved from 4-bromo-1H-pyrazol-1-amine through an oxidative ring expansion. The following protocol is adapted from established synthetic procedures.

Experimental Protocol: Synthesis of this compound

A two-step synthesis is commonly employed, starting from 4-bromo-1H-pyrazole.

Step 1: Amination of 4-bromo-1H-pyrazole To a solution of 4-bromo-1H-pyrazole in a suitable solvent, an aminating agent such as hydroxylamine-O-sulfonic acid is added in the presence of a base (e.g., sodium hydroxide). The reaction mixture is stirred, and the resulting 4-bromo-1H-pyrazol-1-amine is extracted using an organic solvent like dichloromethane (DCM).

Step 2: Oxidative Ring Expansion The synthesized 4-bromo-1H-pyrazol-1-amine is dissolved in a biphasic solvent system of dichloromethane and water. The solution is cooled to 0 °C, and an oxidizing agent, such as sodium periodate (NaIO₄), is added portion-wise. The reaction is stirred at this temperature for several hours. After completion, the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

While specific, experimentally determined data for this compound is sparse in the reviewed literature, the following tables summarize the available data for the parent 1,2,3-triazine for comparative purposes and indicate where data for the bromo-derivative is yet to be reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| This compound | ¹H | CDCl₃ | Not explicitly reported in literature |

| This compound | ¹³C | CDCl₃ | Not explicitly reported in literature |

| 1,2,3-Triazine | ¹H | CDCl₃ | 9.06 (d, 2H, H-4, H-6), 7.45 (d, 1H, H-5)[1] |

| 1,2,3-Triazine | ¹³C | CDCl₃ | 149.7 (C-4, C-6), 117.9 (C-5)[1] |

Infrared (IR) Spectroscopy Data

| Compound | Medium | Peak (cm⁻¹) | Assignment |

| This compound | KBr | Not explicitly reported in literature | - |

| 1,2,3-Triazine | KBr | 3045 (m) | C-H stretch |

| 1565 (s) | C=N stretch | ||

| 1440 (m) | Ring vibration | ||

| 1385 (m) | Ring vibration |

For derivatives such as 5-aryloxy-1,2,3-triazines, characteristic IR peaks are observed for aromatic C-H stretching (around 3126-3130 cm⁻¹), C=C double bond stretches (1504-1548 cm⁻¹), and Ar-O-Ar stretching (1271-1277 cm⁻¹).[2]

Mass Spectrometry (MS) Data

| Compound | Ionization Method | m/z | Assignment |

| This compound | ESI/APCI | Not explicitly reported in literature | [M+H]⁺ |

| 1,2,3-Triazine | EI | 81 | [M]⁺ |

| 53 | [M-N₂]⁺ |

The molecular weight of this compound is 159.97 g/mol .[3][4] High-resolution mass spectrometry (HRMS) would be expected to show isotopic peaks for bromine ([⁷⁹Br] and [⁸¹Br]).

Experimental Protocols for Spectroscopic Analysis

The following are representative protocols for acquiring spectroscopic data for this compound, based on methodologies reported for its derivatives.[2][5]

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: Bruker 400 MHz or 500 MHz spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse.

-

Temperature: 25 °C.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy:

-

Instrument: Bruker 101 MHz or 126 MHz spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled.

-

Temperature: 25 °C.

-

Chemical shifts (δ) are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Instrument: FT-IR ATR spectrophotometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. Intensities are reported as strong (s), medium (m), and weak (w).

Mass Spectrometry (MS)

-

Instrument: A high-resolution mass spectrometer (e.g., QExactiveMS) with a heated electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 50 µg/mL.

-

Data Acquisition: The sample is introduced via on-flow injection. Full scan mass spectra are acquired in positive ion mode over a relevant m/z range.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. 1,2,3-Triazine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound|Cross-Coupling Reagent [benchchem.com]

- 4. This compound | C3H2BrN3 | CID 13905235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-1,2,3-triazine and Other Novel Chemical Entities

Introduction to 5-Bromo-1,2,3-triazine

This compound is a halogenated derivative of the 1,2,3-triazine heterocyclic ring system. While the parent 1,2,3-triazine is known, specific data on the 5-bromo substituted variant is scarce. The presence of the bromine atom and the triazine core suggests potential for biological activity and associated toxicity, necessitating a cautious approach to its handling, storage, and disposal. In the absence of specific data, this compound must be treated as potentially hazardous.

Hazard Assessment

Given the lack of specific toxicological data, a comprehensive hazard assessment must be conducted based on the chemical structure and analogy to similar compounds.

2.1 Potential Physical Hazards

-

Thermal Instability: Triazine rings can be energetically unstable and may decompose violently upon heating. The presence of a bromo group can further influence its stability.

-

Dust Explosion: If the material is a fine powder, it may pose a dust explosion hazard.

2.2 Potential Health Hazards

-

Acute Toxicity: The compound may be toxic if ingested, inhaled, or absorbed through the skin. Brominated organic compounds can exhibit a range of toxic effects.

-

Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.

-

Sensitization: Some individuals may develop allergic reactions upon repeated exposure.

-

Mutagenicity/Carcinogenicity: The potential for long-term health effects is unknown and should be assumed until proven otherwise.

2.3 Potential Environmental Hazards

-

The persistence, bioaccumulation, and ecotoxicity of this compound are unknown. As a precautionary measure, it should be prevented from entering the environment.

A general workflow for assessing the hazards of a novel compound is presented below.

Caption: Workflow for Hazard Identification and Risk Assessment of Novel Chemical Compounds.

Safety Precautions and Personal Protective Equipment (PPE)

Due to the unknown nature of this compound, stringent safety protocols must be followed at all times.

3.1 Engineering Controls

-

All manipulations of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Use of a glove box is recommended for handling larger quantities or for procedures with a high potential for aerosol generation.

3.2 Personal Protective Equipment (PPE) A summary of recommended PPE is provided in the table below.

| PPE Category | Specification |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. |

| Eye Protection | Chemical safety goggles and a face shield. |

| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. |

| Respiratory | Use of a respirator with an appropriate cartridge may be necessary depending on the risk assessment. |

Experimental Protocols: Safe Handling and Use

The following are generalized protocols for the safe handling of novel compounds like this compound.

4.1 Weighing and Dispensing

-

Perform all weighing operations within a chemical fume hood or a balance enclosure.

-

Use disposable weighing boats or papers to avoid contamination.

-

Carefully clean the balance and surrounding area after use with an appropriate solvent.

4.2 Solution Preparation

-

Add the solid this compound to the solvent slowly to avoid splashing.

-

If the dissolution is exothermic, cool the vessel as needed.

-

Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

4.3 Running Reactions

-

Set up the reaction apparatus in a chemical fume hood.

-

Monitor the reaction for any signs of instability, such as a rapid temperature increase or gas evolution.

-

Have appropriate quenching materials and emergency procedures in place.

A logical workflow for the safe experimental handling of a novel compound is depicted below.

Caption: A Step-by-Step Workflow for the Safe Laboratory Handling of Novel Chemical Compounds.

Storage and Disposal

5.1 Storage

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents.

-

Store in a secondary container to contain any potential spills.

5.2 Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

-

Do not dispose of it down the drain or in the regular trash.

Emergency Procedures

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. |

Conclusion

The handling of novel or poorly characterized compounds like this compound requires a proactive and cautious approach to safety. Researchers and drug development professionals must adhere to the principles of hazard assessment, risk minimization, and proper use of engineering controls and personal protective equipment. By following the guidelines outlined in this technical guide, the risks associated with the handling of such compounds can be effectively managed, ensuring a safe laboratory environment.

discovery and first synthesis of 5-Bromo-1,2,3-triazine

An In-depth Technical Guide on the Discovery and First Synthesis of 5-Bromo-1,2,3-triazine

Introduction

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-deficient triazine ring and the presence of a bromine atom at the C5 position, make it a versatile building block for the synthesis of more complex nitrogen-containing heterocycles.[1] This compound serves as a key intermediate in various transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted triazines and other heterocyclic systems like pyridines and pyrimidines.[1][2][3] This guide provides a comprehensive overview of its discovery, first synthesis, physicochemical properties, and detailed experimental protocols.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic protocols.

| Property | Value |

| CAS Number | 114078-88-5[1][4] |

| Molecular Formula | C₃H₂BrN₃[1][4] |

| Molecular Weight | 159.97 g/mol [1][4] |

| Appearance | Light Brown to Brown Powder or Crystals[5] |

| Boiling Point | 242.5 °C at 760 mmHg[1] |

| Flash Point | 100.5 °C[1] |

| Decomposition Temp. | 112 °C[1] |

| Storage | -20°C, stored under inert gas[5] |

Discovery and First Synthesis

The synthesis for this compound was notably developed by the research group of Boger.[2] The established method involves a two-step process starting from the readily available 4-bromo-1H-pyrazole.[6][7] The synthesis pathway consists of an initial N-amination of the pyrazole, followed by an oxidative ring expansion to form the 1,2,3-triazine ring. This approach provides a reliable and efficient route to the target compound.[6]

The overall synthetic transformation is depicted below:

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound, adapted from published methods.[6][7]

Step 1: Synthesis of 4-Bromo-1H-pyrazol-1-amine

-

In a suitable reaction vessel, dissolve 4-bromo-1H-pyrazole (1.0 equiv) in an aqueous solution of sodium hydroxide (3.7 N).

-

To this solution, add hydroxylamine-O-sulfonic acid (3.0 equiv) in portions. It is critical to maintain the internal temperature of the reaction mixture below 60 °C during the addition, using an ice/water bath as needed.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes, ensuring the temperature does not exceed 60 °C.[7]

-

The reaction mixture is then extracted with dichloromethane (DCM).

-

The combined organic layers are washed twice with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 4-bromo-1H-pyrazol-1-amine. This intermediate is typically used in the next step without further purification.[6]

Step 2: Synthesis of this compound

-

Prepare a biphasic mixture of dichloromethane and water in a reaction flask and cool it to 0 °C with vigorous stirring.[6]

-

Add sodium periodate (NaIO₄) in batches to the cooled solution containing the crude 4-bromo-1H-pyrazol-1-amine from the previous step.[6]

-

Continue stirring the reaction mixture at 0 °C for approximately 12 hours.[6]

-

Upon completion of the reaction (monitored by TLC), allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous phase multiple times with dichloromethane.

-

Combine all organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[6]

-

After filtration, concentrate the filtrate to obtain the crude product.

-

Purify the crude solid by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1) to afford this compound as a white to light brown solid.[6] A two-step overall yield of approximately 73.5% has been reported for this procedure.[6]

Reactivity and Synthetic Applications

This compound is a valuable precursor for a variety of 5-substituted 1,2,3-triazine derivatives. Its reactivity is dominated by the electron-deficient nature of the triazine ring, which activates the C5 position for substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The compound readily undergoes SNAr reactions with various nucleophiles. Notably, its reaction with phenols was the first reported SNAr transformation for the 1,2,3-triazine ring system, yielding 5-aryloxy-1,2,3-triazines.[1][8] This C5-selective substitution occurs in a concerted fashion.[8][9] Other nucleophiles, such as amines, can also be used to synthesize 5-amino-1,2,3-triazine derivatives.[1]

Palladium-Catalyzed Cross-Coupling

The bromo substituent at the C5 position makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[1] This method allows for the efficient synthesis of 5-(hetero)aryl-1,2,3-triazines by coupling with a wide range of (hetero)aryl boronic acids, with reported yields as high as 97%.[2][3]

Spectroscopic Data

Characterization of this compound and its derivatives is typically performed using standard spectroscopic methods. While detailed spectra for the parent compound are found in specialized databases, the following table provides an example of the characterization data for a representative derivative, 5-(4-Fluorophenyl)-1,2,3-triazine, synthesized via Suzuki coupling.

| Spectroscopic Data for 5-(4-Fluorophenyl)-1,2,3-triazine [7] |

| ¹H NMR (400 MHz, CDCl₃) |

| ¹³C{¹H} NMR (101 MHz, CDCl₃) |

| ¹⁹F{¹H} NMR (377 MHz, CDCl₃) |

| HRMS (EI) m/z |

| IR (neat) |

Conclusion

This compound is a pivotal synthetic intermediate, the access to which has been secured through an efficient synthesis from 4-bromopyrazole. Its well-defined reactivity in SNAr and palladium-catalyzed cross-coupling reactions allows for extensive functionalization at the C5 position. This versatility makes it an invaluable tool for researchers and drug development professionals in the construction of diverse heterocyclic scaffolds with potential biological activities. The detailed protocols and reactivity profile provided in this guide serve as a foundational resource for its application in modern organic synthesis.

References

- 1. This compound|Cross-Coupling Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C3H2BrN3 | CID 13905235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,2,3-Triazine synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 5-Bromo-1,2,3-triazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-1,2,3-triazine. This method allows for the efficient synthesis of a diverse range of 5-(hetero)aryl-1,2,3-triazines, which are valuable scaffolds in medicinal chemistry and drug development. The protocols outlined below are based on optimized conditions that have demonstrated high yields and broad substrate scope.[1][2][3][4]

Introduction

Nitrogen-containing heterocycles are fundamental components of many pharmaceutically active molecules.[3][4] Among these, the 1,2,3-triazine core is a significant motif, and its derivatives have been extensively studied for their potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[5][6]

The development of an efficient and general method for the cross-coupling of this compound with various boronic acids opens up facile access to a wide array of 5-(hetero)aryl substituted 1,2,3-triazines from a common precursor.[3] This is particularly advantageous as a vast number of boronic acids are commercially available. The resulting 5-aryl-1,2,3-triazines can serve as key intermediates for the synthesis of other important N-heterocycles like pyridines and pyrimidines.[1][2][4]

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions

Thorough optimization has led to the identification of efficient conditions for the Suzuki-Miyaura coupling of this compound.[3][4] The use of a palladium catalyst with a ferrocene-based ligand, in combination with a silver carbonate base, has proven to be highly effective.

| Parameter | Optimized Condition |

| Catalyst | Pd(dppf)Cl2 (15 mol%) |

| Ligand | dppf-CF3 |

| Base | Ag2CO3 (1.0 eq) |

| Reactant Ratio | Boronic Acid (2.0 eq) |

| Solvent | MeCN with 5% H2O |

| Temperature | 80 °C |

| Reaction Time | 30 minutes |

dppf = 1,1'-bis(diphenylphosphino)ferrocene

The dppf-CF3 ligand, in particular, has shown superior performance, leading to higher yields compared to the standard dppf ligand.[4] The addition of a small amount of water (5%) was also found to increase the reaction yield.[4]

Experimental Protocols

The following protocols provide a generalized procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Aryl-1,2,3-Triazines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-1,2,3-triazines via palladium-catalyzed cross-coupling reactions. The 1,2,3-triazine core is a valuable scaffold in medicinal chemistry, and efficient methods for its arylation are of significant interest in the development of novel therapeutic agents. The protocols described herein are based on the Suzuki-Miyaura cross-coupling of 5-bromo-1,2,3-triazine with a variety of (hetero)arylboronic acids, offering a versatile and high-yielding route to a diverse range of 5-aryl-1,2,3-triazine derivatives.[1][2][3][4]

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This methodology has been successfully applied to the synthesis of 5-aryl-1,2,3-triazines, starting from the readily accessible this compound.[1][2] The reaction demonstrates broad substrate scope, accommodating a wide range of electronically and structurally diverse aryl- and heteroarylboronic acids, with reported yields of up to 97%.[1][2][3][4]

Reaction Principle

The synthesis of 5-aryl-1,2,3-triazines is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base in an organic solvent. The general reaction scheme is depicted below:

Scheme 1: General Reaction for the Suzuki-Miyaura Cross-Coupling of this compound

Caption: General scheme for the synthesis of 5-aryl-1,2,3-triazines.

Data Presentation

The following tables summarize the optimized reaction conditions and the substrate scope for the palladium-catalyzed synthesis of 5-aryl-1,2,3-triazines.

Table 1: Optimization of Reaction Conditions [1]

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(dppf)Cl₂ (15) | - | Ag₂CO₃ (1.0) | MeCN | 80 | 0.5 | 81 |

| 2 | Pd(dppf)Cl₂ (15) | - | Ag₂CO₃ (1.0) | EtCN | 100 | 0.5 | 81 |

| 3 | Pd₂(dba)₃ (7.5) | dppf-CF₃ (15) | Ag₂CO₃ (1.0) | EtCN | 100 | 0.5 | 97 |

| 4 | Pd₂(dba)₃ (7.5) | dppf (15) | Ag₂CO₃ (1.0) | EtCN | 100 | 0.5 | 81 |

| 5 | Pd₂(dba)₃ (5) | dppf-CF₃ (10) | Ag₂CO₃ (1.0) | EtCN | 100 | 2 | 69 |

Optimized conditions are shown in bold.

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids [1][2]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-(tert-Butyl)phenylboronic acid | 5-(4-(tert-Butyl)phenyl)-1,2,3-triazine | 97 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1,2,3-triazine | 97 |

| 3 | 3,5-Dimethoxyphenylboronic acid | 5-(3,5-Dimethoxyphenyl)-1,2,3-triazine | 87 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)-1,2,3-triazine | 72 |

| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1,2,3-triazine | 79 |

| 6 | Phenylboronic acid | 5-Phenyl-1,2,3-triazine | 76 |

| 7 | 3-Methoxyphenylboronic acid | 5-(3-Methoxyphenyl)-1,2,3-triazine | 65 |

| 8 | 2-Methoxyphenylboronic acid | 5-(2-Methoxyphenyl)-1,2,3-triazine | 65 |

| 9 | Thiophen-2-ylboronic acid | 5-(Thiophen-2-yl)-1,2,3-triazine | 56 |

| 10 | N-Boc-pyrrole-2-boronic acid | tert-Butyl 2-(1,2,3-triazin-5-yl)-1H-pyrrole-1-carboxylate | 67 |

| 11 | 4-Methylphenylboronic acid | 5-(p-Tolyl)-1,2,3-triazine | 58 |

| 12 | 3,4-Dimethoxyphenylboronic acid | 5-(3,4-Dimethoxyphenyl)-1,2,3-triazine | 59 |

| 13 | Benzo[b]thiophen-2-ylboronic acid | 5-(Benzo[b]thiophen-2-yl)-1,2,3-triazine | 50 |

| 14 | 4-Acetylphenylboronic acid | 1-(4-(1,2,3-Triazin-5-yl)phenyl)ethan-1-one | 66 |

Experimental Protocols

Materials:

-

This compound

-

Arylboronic acid (2.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (7.5 mol%)

-

1,1'-Bis(di(trifluoromethyl)phosphino)ferrocene (dppf-CF₃) (15 mol%)

-

Silver(I) carbonate (Ag₂CO₃) (1.0 equiv)

-

Propionitrile (EtCN)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction: [1][2]

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (2.0 equiv), and silver(I) carbonate (1.0 equiv).

-

In a separate vial, dissolve Pd₂(dba)₃ (7.5 mol%) and dppf-CF₃ (15 mol%) in propionitrile.

-

Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.

-

Add the catalyst solution to the Schlenk tube via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the filter cake with the same organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-aryl-1,2,3-triazine.

Reaction Mechanism and Workflow

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for the synthesis of 5-aryl-1,2,3-triazines is outlined below.

Caption: Experimental workflow for the synthesis of 5-aryl-1,2,3-triazines.

References

Application Notes and Protocols: SNAr Reactions of 5-Bromo-1,2,3-triazine with Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic aromatic substitution (SNAr) reaction of 5-bromo-1,2,3-triazine with phenols represents a significant advancement in the synthesis of 5-aryloxy-1,2,3-triazines. This class of compounds holds considerable interest in medicinal chemistry and materials science due to the versatile reactivity of the 1,2,3-triazine core. The electron-deficient nature of the 1,2,3-triazine ring system facilitates nucleophilic attack, and the bromine atom at the C5 position serves as an excellent leaving group. This reaction is notably the first reported example of a concerted SNAr reaction for the 1,2,3-triazine ring system, proceeding with C5-selectivity.[1]

The resulting 5-aryloxy-1,2,3-triazine products are not only valuable for their intrinsic properties but also serve as versatile precursors for the synthesis of other important heterocyclic scaffolds, such as biologically significant 3-aryloxy-pyridines, through a one-pot, metal-free process.[1] This underscores the synthetic utility of this SNAr reaction in generating molecular diversity for drug discovery and development programs.

Reaction Mechanism and Pathway

The SNAr reaction of this compound with phenols proceeds via a C5-selective, concerted mechanism. Under basic conditions, the phenol is deprotonated to form a more nucleophilic phenoxide ion. This ion then attacks the C5 position of the 1,2,3-triazine ring, with the simultaneous expulsion of the bromide anion. Density functional theory (DFT) calculations have supported this concerted pathway over a stepwise mechanism.[1]

References

Application Note: Inverse-Electron Demand Diels-Alder (IEDDA) Reactions of 1,2,3-Triazines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazines, a class of six-membered aromatic heterocycles containing three nitrogen atoms, exist as three regioisomers: 1,2,3-triazines, 1,2,4-triazines, and 1,3,5-triazines.[1][2] Among these, 1,2,3-triazines have emerged as valuable scaffolds in organic synthesis. Their application as azadienes in inverse-electron demand Diels-Alder (IEDDA) reactions provides a powerful method for synthesizing a wide range of N-heterocycles, with significant potential in natural product synthesis and medicinal chemistry.[1][2] The IEDDA reaction, a cornerstone of click chemistry, involves an electron-deficient diene reacting with an electron-rich dienophile.[3] This application note provides a detailed overview of the IEDDA reactions of 1,2,3-triazines, including reaction mechanisms, key reactivity factors, and detailed experimental protocols for their application in synthesis and bioconjugation.

Mechanism of Reaction

The IEDDA reaction of 1,2,3-triazines typically proceeds via a [4+2] cycloaddition, where the triazine acts as the electron-deficient diene. The reaction is highly regioselective, with cycloaddition occurring exclusively across the N1 and C4 atoms of the 1,2,3-triazine ring.[4] Following the initial cycloaddition, the bicyclic intermediate is unstable and undergoes a retro-Diels-Alder reaction, leading to the expulsion of a molecule of dinitrogen (N₂) and the formation of a stable aromatic heterocyclic product, such as a pyridine or pyrimidine.[4]

However, for certain heterodienophiles like amidines, recent studies suggest an alternative stepwise mechanism. This pathway involves an initial nucleophilic attack of the amidine on the C4 position of the triazine, followed by N₂ elimination and a subsequent 6π electrocyclization to form the final product.[5][6] This proposed mechanism is supported by kinetic and computational studies.[6]

Caption: Generalized mechanism of the 1,2,3-triazine IEDDA reaction.

Factors Influencing Reactivity

The reactivity of 1,2,3-triazines in IEDDA reactions is significantly influenced by the electronic properties of substituents on the triazine ring and the nature of the dienophile.

-

Substituent Effects: Electron-withdrawing groups at the C5 position of the 1,2,3-triazine ring enhance its reactivity as a diene. A systematic study has shown a clear reactivity trend where a C5-carbomethoxy group leads to higher reactivity than a phenyl group, which in turn is more activating than an unsubstituted triazine (CO₂Me > Ph > H).[4][7] This electronic modulation allows for predictable control over the reaction scope and efficiency without altering the reaction's high regioselectivity.[4]

-

Dienophile Scope: The choice of dienophile is critical. 1,2,3-triazines react with a variety of electron-rich dienophiles. Highly reactive dienophiles like ketene acetals and enamines react readily.[4] Less reactive enol ethers may require more activated triazines for efficient conversion.[4] The reaction also proceeds cleanly with ynamines and heterodienophiles such as amidines and imidates to produce pyrimidines.[4] For bioorthogonal applications, strained alkenes and alkynes, such as trans-cyclooctenes (TCO), are the most commonly used dienophiles due to their high reactivity.[3][8]

Applications in Drug Development and Bioconjugation

While 1,2,4,5-tetrazines are more commonly used in bioorthogonal chemistry due to their faster kinetics, 1,2,3-triazines offer greater stability, a crucial factor for in vivo applications.[9][10] The IEDDA reaction of 1,2,3-triazines provides a powerful tool for bioconjugation, enabling the precise linking of small molecules, imaging agents, or drugs to biomolecules like proteins or antibodies.[8] This "click chemistry" approach is central to developing antibody-drug conjugates (ADCs), targeted imaging agents, and novel drug delivery systems.[11] The "click-to-release" strategy, for instance, uses the IEDDA reaction to trigger the release of a therapeutic payload at a specific site.[8][11]

Caption: Workflow for a typical bioconjugation experiment using IEDDA.

Quantitative Data Summary

The following table summarizes the yields of IEDDA reactions between various 5-substituted 1,2,3-triazines and different dienophiles, highlighting the impact of substituents on reaction efficiency.

| 1,2,3-Triazine (C5-Substituent) | Dienophile | Product | Yield (%) |

| H | 1-(1-Pyrrolidino)cyclohexene | 5,6,7,8-Tetrahydro-2-phenylquinoline | 85 |

| Phenyl | 1-(1-Pyrrolidino)cyclohexene | 5,6,7,8-Tetrahydro-2,4-diphenylquinoline | 91 |

| CO₂Me | 1-(1-Pyrrolidino)cyclohexene | Methyl 5,6,7,8-tetrahydro-4-phenylquinoline-2-carboxylate | 95 |

| H | N,N-Diethyl-1-propyn-1-amine | 4-(Diethylamino)-5-methylpyridine | 75 |

| Phenyl | N,N-Diethyl-1-propyn-1-amine | 4-(Diethylamino)-5-methyl-2-phenylpyridine | 88 |

| CO₂Me | N,N-Diethyl-1-propyn-1-amine | Methyl 4-(diethylamino)-5-methylpyridine-2-carboxylate | 92 |

| CO₂Me | 1,1-Dimethoxyethene | Methyl 4-methoxypyridine-2-carboxylate | 65 |

| CO₂Me | Benzamidine | Methyl 2-phenylpyrimidine-5-carboxylate | 90 |

Data synthesized from studies on 1,2,3-triazine reactivity.[4]

Protocols